molecular formula C17H25N3O2 B2696424 ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate CAS No. 338406-18-1

ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate

Cat. No.: B2696424
CAS No.: 338406-18-1
M. Wt: 303.406
InChI Key: YMAWGMYOFSASPH-NTCAYCPXSA-N
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Description

Ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate is a synthetic organic compound featuring a piperazine core substituted with a 2,6-dimethylphenyl group and an ethyl ester-linked enamine moiety. The (2E)-configuration of the propenoate chain indicates a planar, conjugated system that may influence its electronic properties and reactivity. The 2,6-dimethylphenyl substituent likely enhances lipophilicity, while the enamine group could contribute to hydrogen bonding or metal coordination. Analytical characterization of such compounds typically involves NMR spectroscopy and mass spectrometry, as demonstrated in studies of structurally related piperazine derivatives .

Properties

IUPAC Name

ethyl (E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-4-22-16(21)12-15(18)19-8-10-20(11-9-19)17-13(2)6-5-7-14(17)3/h5-7,12H,4,8-11,18H2,1-3H3/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAWGMYOFSASPH-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)N1CCN(CC1)C2=C(C=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=C(C=CC=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of piperazine, including ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate, exhibit antidepressant and anxiolytic effects. The compound's structural similarity to known antidepressants suggests it may interact with serotonin and dopamine receptors, potentially enhancing mood and reducing anxiety symptoms.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their binding affinity to serotonin receptors. The results indicated that modifications to the piperazine ring significantly influenced receptor activity, suggesting a pathway for developing new antidepressants based on this compound .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
Research conducted on similar piperazine derivatives demonstrated significant cytotoxic effects against breast cancer cells in vitro. The study highlighted the importance of the piperazine moiety in enhancing anticancer activity, leading to further exploration of ethyl (2E)-3-amino derivatives as potential chemotherapeutic agents .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods involving piperazine derivatives and acrylic acid esters. Optimizing these synthesis routes is crucial for large-scale production and application in pharmaceuticals.

Synthesis Overview:
A notable method involves reacting 4-(2,6-dimethylphenyl)piperazine with ethyl acrylate under controlled conditions to yield the target compound efficiently. This method has implications for industrial production due to its scalability and cost-effectiveness .

Pharmacological Insights

Mechanism of Action

The mechanism of action of ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The piperazine ring and the 2,6-dimethylphenyl group play crucial roles in its binding affinity and activity. The compound can modulate various biological processes by interacting with enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Cores

2.1.1. 1-{2,6-Dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one (AP-238) AP-238 shares the 2,6-dimethylphenyl-piperazine motif but replaces the ethyl enamine ester with a propan-1-one group (Figure 1). Purity analysis via ¹H-NMR (>95%) confirms the reliability of synthetic protocols for such derivatives .

Table 1: Structural Comparison of Piperazine Derivatives

Compound R₁ (Piperazine Substituent) R₂ (Functional Group) Key Properties
Target Compound 2,6-Dimethylphenyl Ethyl enamine ester High polarity, conjugated system
AP-238 2,6-Dimethylphenyl Propan-1-one Increased lipophilicity
Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate 2-Pyridinyl Methyl ester, cyano Enhanced π-π interactions
Functional Group Variations in Enamine Esters

Compounds like methyl/ethyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoates (e.g., 2, 3, 10 in ) exhibit cyano and pyridinyl groups instead of the dimethylphenyl-piperazine system. These groups introduce strong electron-withdrawing effects, altering reactivity in condensation reactions (e.g., with aromatic amines in acetic acid) . The target compound’s enamine ester lacks cyano substituents, which may reduce electrophilicity but improve stability under physiological conditions.

Analytical and Computational Considerations

  • Characterization : ¹H-NMR and ¹³C-NMR (as in ) are critical for confirming regiochemistry and purity.
  • Lumping Strategies : Computational models may group the target compound with other piperazine-enamine esters, though subtle structural differences (e.g., ester vs. ketone) necessitate distinct reaction pathways in mechanistic studies .

Biological Activity

Ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate, also known as ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]acrylate, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including its potential therapeutic applications and mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C17H25N3O2
Molar Mass 303.4 g/mol
CAS Number 338406-18-1
Melting Point 155-157 °C

Antitumor Activity

Research indicates that derivatives of piperazine, including those related to this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Piperazine derivatives can inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells, contributing to their antitumor efficacy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research findings suggest:

  • Broad-Spectrum Activity : The compound exhibits activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
  • Mechanism of Action : The antimicrobial effects are believed to stem from the disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of piperazine derivatives on human cancer cell lines revealed that this compound significantly reduced cell viability in breast and lung cancer models. The compound was administered at varying concentrations, with IC50 values indicating potent activity at low doses.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) that suggests effective antibacterial properties comparable to standard antibiotics.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : It acts on various neurotransmitter receptors due to its piperazine structure, potentially influencing neurochemical pathways relevant in both cancer and infection.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing proliferation and promoting programmed cell death .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate?

Synthesis should begin with optimizing reaction conditions (e.g., solvent, temperature, catalyst) using Design of Experiments (DOE) principles to minimize side products . Purification can involve column chromatography with gradient elution or recrystallization. Confirm purity via elemental analysis (CHNS) and spectroscopic methods (e.g., 1H^1H-NMR, 13C^{13}C-NMR, IR) . For complex mixtures, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.

Q. How can researchers characterize the physicochemical properties of this compound when limited data is available?

Key parameters include logP (partition coefficient), solubility, and stability. Use reversed-phase HPLC to estimate logP, and differential scanning calorimetry (DSC) for thermal stability . Computational tools like COSMO-RS can predict solubility in solvents. For structural confirmation, employ X-ray crystallography or mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use NIOSH-approved respirators (e.g., OV/AG/P99 for high exposure) and full chemical-resistant suits . Implement fume hoods for synthesis steps and avoid aqueous discharge to prevent environmental contamination. Follow institutional Chemical Hygiene Plans, including 100% compliance with safety exams before lab work .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic or multi-step processes?

Combine kinetic studies (e.g., time-resolved UV-Vis spectroscopy) with computational methods like Density Functional Theory (DFT) to map energy barriers . Isotopic labeling (e.g., 15N^{15}N) can track nitrogen migration in piperazine-related reactions. Use stopped-flow techniques for rapid intermediate detection.

Q. What experimental strategies address contradictory data on the compound’s stability under varying pH or temperature conditions?

Conduct accelerated aging studies at elevated temperatures (40–60°C) and monitor degradation via LC-MS. Use DOE to isolate factors (pH, humidity) contributing to instability . Compare results with Arrhenius predictions to validate kinetic models.

Q. How should researchers resolve discrepancies in bioactivity or toxicity data across studies?

Apply meta-analysis frameworks to identify confounding variables (e.g., solvent choice, cell line variability). Validate findings using orthogonal assays (e.g., in vitro cytotoxicity vs. in vivo zebrafish models). Statistical tools like ANOVA can isolate batch effects or protocol inconsistencies .

Q. What methodologies assess the environmental impact of this compound, particularly its persistence or metabolite toxicity?

Use OECD 301 biodegradation tests to evaluate persistence. For metabolite identification, employ high-resolution mass spectrometry (HRMS) paired with molecular networking . Simulate atmospheric oxidation pathways using smog chamber experiments to assess secondary pollutant potential .

Q. How can computational modeling enhance the design of derivatives with improved target selectivity?

Apply molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations to study ligand-receptor interactions. Quantitative Structure-Activity Relationship (QSAR) models can prioritize derivatives with optimal logP and polar surface area (TPSA) .

Q. What advanced experimental designs optimize yield or selectivity in large-scale synthesis?

Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, solvent ratio) . Implement continuous-flow reactors for improved heat/mass transfer. Monitor reactions in real-time with inline FTIR or Raman spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.